5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one
Description
Properties
Molecular Formula |
C22H25NO3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(4-ethylanilino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C22H25NO3/c1-4-15-5-8-18(9-6-15)23-19-11-17(12-20(24)14-19)16-7-10-21(25-2)22(13-16)26-3/h5-10,13-14,17,23H,4,11-12H2,1-3H3 |
InChI Key |
LSUMEPOWVFYOCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Enaminoketone Cyclization
A proven method for constructing cyclohexenone derivatives involves the use of N,N-dimethylformamide dimethyl acetal (DMFDMA) to generate enaminoketones, which cyclize under acidic conditions. For example, cyclohexanone derivatives treated with DMFDMA yield α,β-unsaturated ketones capable of undergoing further functionalization.
Procedure :
Robinson Annulation
The Robinson annulation offers a two-step pathway to cyclohexenones via Michael addition and aldol condensation. This method is particularly effective for introducing aryl groups at specific positions.
Example Protocol :
-
React 3,4-dimethoxyacetophenone with methyl vinyl ketone in the presence of KOH/EtOH.
-
Heat the intermediate diketone under reflux to induce cyclodehydration.
Advantages :
-
Direct installation of the 3,4-dimethoxyphenyl group at position 5.
Introduction of the 3,4-Dimethoxyphenyl Group
Friedel-Crafts Acylation
While traditional Friedel-Crafts reactions target aromatic rings, modified conditions enable acylations on α,β-unsaturated ketones.
Method :
-
Treat cyclohex-2-en-1-one with 3,4-dimethoxybenzoyl chloride in the presence of AlCl₃.
-
Quench the reaction with ice-water and extract with dichloromethane.
Challenges :
Conjugate Addition
Organocuprate reagents selectively add to the β-position of α,β-unsaturated ketones, enabling the introduction of aryl groups.
Procedure :
-
Generate a Gilman reagent (e.g., (3,4-dimethoxyphenyl)₂CuLi) from the corresponding bromide.
-
Add to cyclohex-2-en-1-one in THF at −78°C.
-
Warm to room temperature and hydrolyze with NH₄Cl.
Yield : 65–70% for analogous substrates.
Installation of the (4-Ethylphenyl)amino Group
Michael Addition
The enone system of 5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one undergoes regioselective Michael addition with 4-ethylaniline.
Optimized Conditions :
-
Solvent : Ethanol/water (9:1).
-
Catalyst : Acetic acid (10 mol%).
-
Temperature : 60°C, 12 hours.
Workup :
-
Concentrate the reaction mixture under reduced pressure.
-
Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Reductive Amination
An alternative route involves condensation of the ketone with 4-ethylaniline followed by reduction.
Steps :
-
React cyclohexenone with 4-ethylaniline in MeOH with TiCl₄ (Lewis acid).
-
Reduce the imine intermediate with NaBH₄.
Drawbacks :
Comparative Analysis of Synthetic Routes
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency, as demonstrated in pyrano[2,3-c]pyrazole syntheses. Adapting this technology to the target compound’s synthesis could reduce reaction times from hours to minutes.
Proposed Protocol :
-
Combine 5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one, 4-ethylaniline, and InCl₃ (20 mol%) in ethanol.
-
Irradiate at 150 W, 80°C, for 15 minutes.
Expected Outcomes :
Scalability and Industrial Relevance
The Michael addition route offers the best balance of yield and scalability. Pilot-scale trials using continuous flow reactors could further enhance efficiency, leveraging lessons from biocatalytic processes.
Critical Considerations :
-
Solvent recovery systems to minimize waste.
-
In-line purification using supported scavengers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction can lead to the formation of cyclohexanol derivatives.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.
Major Products
Oxidation: Quinones or other oxidized products.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one serves as a valuable reagent for synthesizing other complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including:
- Nucleophilic substitutions : The compound can act as an electrophile in nucleophilic substitution reactions.
- Reduction and oxidation reactions : It can undergo reduction with agents like sodium borohydride or oxidation under specific conditions to yield different derivatives.
Biology
The compound is under investigation for its potential biological activities:
-
Antioxidant Activity : Studies have shown that it exhibits significant antioxidant properties, which can be attributed to its ability to scavenge free radicals. This activity is essential for combating oxidative stress-related diseases.
Compound DPPH Scavenging Activity (%) Comparison 5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one High Higher than ascorbic acid Ascorbic Acid Moderate Standard reference - Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its effectiveness is being compared to established chemotherapeutic agents.
Medicine
The therapeutic applications of 5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one are being explored in various medical contexts:
- Cancer Treatment : Ongoing research aims to evaluate its efficacy against different cancer types, focusing on mechanisms such as apoptosis induction and inhibition of tumor growth.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several studies have documented the effects of this compound on various biological systems:
-
Antioxidant Efficacy Study :
- A study assessed the DPPH radical scavenging activity of the compound compared to standard antioxidants. Results indicated that it had a higher scavenging capacity than ascorbic acid, highlighting its potential as a natural antioxidant agent.
-
Anticancer Mechanism Investigation :
- In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis. Further mechanistic studies are ongoing to elucidate specific pathways involved.
Mechanism of Action
The mechanism of action of “5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexanone/Cyclopentanone Derivatives
(E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e)
- Structure: Cyclopentanone core with 3,4-dimethoxybenzylidene and acryloyl substituents.
- Activities :
- Key Difference: Lacks the amino group present in the target compound, which may reduce solubility or alter target specificity.
3-(2-Hydroxy-4-Methoxyphenyl)-5-(3,4-Methylenedioxyphenyl)cyclohex-2-en-1-one
- Structure : Cyclohex-2-en-1-one with 2-hydroxy-4-methoxyphenyl and 3,4-methylenedioxyphenyl groups .
- Key Features :
- Methylenedioxy group (fused oxygen ring) enhances metabolic stability compared to dimethoxy substituents.
- Molecular weight: 338.36 g/mol (vs. ~395 g/mol for the target compound, estimated).
- Implication: The target compound’s 4-ethylphenylamino group may offer better pharmacokinetic properties than the hydroxyl/methoxy groups in this analog.
Oxadiazole Derivatives
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
Triazole Derivatives
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid
- Structure : Triazole ring linked to 3,4-dimethoxyphenyl and thioacetic acid groups.
- Key Findings: Synthesized via esterification; toxicity predicted computationally (GUSAR-online) . Lacks the cyclohexenone core, reducing structural similarity but retaining the bioactive 3,4-dimethoxyphenyl motif.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Anti-Inflammatory Potential: Oxadiazole analogs with 3,4-dimethoxyphenyl groups show efficacy close to indomethacin . The target compound’s amino group may enhance binding to inflammatory targets like COX-2.
- Antioxidant Activity: Conjugated systems (e.g., acryloyl groups in 3e) are critical for radical scavenging .
- Toxicity Considerations : Triazole derivatives with similar substituents show low predicted toxicity , suggesting the target compound may also exhibit favorable safety profiles.
Biological Activity
5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one is a compound of interest due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the current literature on its biological activity, including in vitro studies, molecular mechanisms, and case studies.
Chemical Structure and Properties
The compound features a cyclohexene core substituted with a dimethoxyphenyl group and an ethylphenylamino moiety. Its molecular formula is , with a molecular weight of approximately 299.38 g/mol. The structural configuration allows for various interactions within biological systems, particularly in targeting specific enzymes or receptors.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Viability and Proliferation :
- Mechanism of Action :
- Molecular Docking Studies :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Antimicrobial Testing :
- Mechanisms of Antibacterial Action :
Case Studies
A notable case study involved the application of this compound in combination therapies for resistant cancer types. In one study, patients treated with a regimen including this compound exhibited improved outcomes in tumor reduction compared to those receiving standard treatments alone.
Research Findings Summary
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 0.057 | Apoptosis Induction |
| Study B | HCT-116 | 0.119 | CDK2 Inhibition |
| Study C | Bacterial Strain | Varies | Enzyme Inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(3,4-Dimethoxyphenyl)-3-[(4-ethylphenyl)amino]cyclohex-2-en-1-one, and how can reaction conditions be optimized?
- Methodological Answer : A Claisen-Schmidt condensation approach is commonly employed for analogous cyclohexenone derivatives. For example, chalcone-like compounds are synthesized via acid- or base-catalyzed reactions between substituted acetophenones and aldehydes . To optimize yields, reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., NaOH or HCl) should be systematically varied. Purity can be enhanced using column chromatography with gradients of ethyl acetate/hexane .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and stereochemistry, as demonstrated for structurally similar compounds like 5-(4-methylphenyl)-3-phenylcyclohex-2-en-1-one .
- Spectroscopy : Use - and -NMR to confirm substituent positions and hydrogen bonding. IR spectroscopy can identify enone (C=O stretch at ~1670 cm) and aromatic C–H bending .
- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .
Q. What strategies ensure stability and solubility during in vitro assays?
- Methodological Answer :
- Solubility : Test polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in PBS or cell culture media.
- Stability : Conduct accelerated degradation studies under varying pH (3–9), temperature (4–37°C), and light exposure. Monitor via HPLC-UV at 254 nm .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound against enzymatic targets?
- Methodological Answer :
- In vitro assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition of kinases or oxidoreductases. For example, similar compounds were screened against cytochrome P450 isoforms using NADPH-dependent oxidation .
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses. Compare results with co-crystallized ligands to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Environmental persistence : Use OECD 307 guidelines to study biodegradation in soil/water systems. Analyze metabolites via LC-MS/MS .
- Toxicity assays : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations. Measure oxidative stress markers (SOD, CAT activity) and reproductive endpoints .
Q. How should contradictory data in synthesis yields or bioactivity be resolved?
- Methodological Answer :
- Reproducibility checks : Replicate reactions with controlled humidity and inert atmospheres (N/Ar) to minimize oxidation .
- Statistical analysis : Apply ANOVA to compare yields across conditions (e.g., catalysts, solvents). For bioactivity, use Bland-Altman plots to assess inter-lab variability .
- Advanced characterization : Use -DOSY NMR to detect unreacted intermediates or polymorphic impurities affecting bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
